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Compound of Interest

Compound Name: Methylisopropylamiloride

CAS No.: 1151-74-2

Cat. No.: B072102 Get Quote

Potency Ranking, Selectivity Profiles, and Experimental Protocols for NHE Inhibition

Executive Summary
In the study of cellular pH regulation, 5-substituted amiloride analogs are the gold standard for

dissecting the function of Sodium-Hydrogen Exchangers (NHEs). While Amiloride is the parent

compound, its low potency and lack of isoform specificity make it unsuitable for precise NHE1

targeting.

This guide compares the three primary high-potency analogs: EIPA (Ethylisopropylamiloride),

HMA (Hexamethyleneamiloride), and MIA (Methylisopropylamiloride).

The Bottom Line:

Most Potent (NHE1):EIPA and HMA are equipotent in the low nanomolar range (

), offering

the potency of Amiloride.

Best Selectivity:HMA is the superior choice when ENaC (Epithelial Sodium Channel)

inhibition must be avoided. EIPA retains significant residual affinity for other transporters.
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General Utility:EIPA is the industry standard for "general NHE blockade" due to its stability

and extensive literature validation.

Mechanistic Profile & Chemical Logic
The inhibition of NHEs by amiloride analogs is strictly competitive with extracellular

. The potency gain in analogs (MIA, EIPA, HMA) is driven by hydrophobic substitutions at the 5-
amino position of the pyrazine ring.

Structure-Activity Relationship (SAR)
Amiloride: 5-amino group is unsubstituted.[1] High affinity for ENaC; low affinity for NHE.

MIA/EIPA: Substitution with hydrophobic alkyl groups (Methyl/Ethyl + Isopropyl) creates a

steric bulk that drastically increases affinity for the NHE1 allosteric/transport site while

reducing ENaC binding.

HMA: The 5-amino group is part of a hexamethylene ring.[2] This rigid hydrophobic ring

structure maximizes van der Waals contacts within the NHE1 inhibitor-binding pocket, often

yielding the highest selectivity ratio (NHE vs. ENaC).

Diagram: Amiloride Analog SAR & Mechanism
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Figure 1: Structural evolution of Amiloride analogs. Hydrophobic substitutions at the 5-position

(MIA, EIPA, HMA) shift specificity from ENaC to NHE1.

Comparative Potency Analysis
The following data aggregates

values from mammalian cell lines (fibroblasts/epithelial). Note that NHE3 is naturally resistant
to all amiloride-class inhibitors.

Table 1: Potency Ranking ( ) Against Mammalian
Isoforms

Compound
NHE1
(Ubiquitous)

NHE2
(Intestinal/Kid
ney)

NHE3
(Apical/Resista
nt)

ENaC (Off-
Target)

EIPA
0.02 - 0.1

M

0.5 - 2.0

M

2 - 10

M
Low Affinity

HMA
0.01 - 0.1

M

~1.0

M

> 10

M
Negligible

MIA
0.1 - 0.5

M

1.0 - 5.0

M

> 10

M
Low Affinity

Amiloride
3 - 100

M

~100

M

> 500

M

0.1 - 0.5

M

Key Takeaways:

NHE1 Potency: EIPA and HMA are functionally equivalent for blocking NHE1, with

values often indistinguishable in standard assays. Both are ~100-200x more potent than
Amiloride.
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MIA Position: MIA is consistently slightly less potent than EIPA.[3] The ethyl group in EIPA

provides a tighter hydrophobic fit in the binding pocket than the methyl group in MIA.

NHE3 Resistance: None of these compounds effectively inhibit NHE3 at nanomolar

concentrations. To block NHE3, concentrations must be raised to

(EIPA/HMA), which sacrifices isoform selectivity.

Experimental Protocol: pH Recovery Assay
The most robust method to validate potency is the Ammonium Chloride Pre-pulse Technique

using a pH-sensitive fluorophore (BCECF-AM).

Protocol Workflow
Objective: Measure the rate of

-dependent pH recovery in acidified cells in the presence of inhibitors.

Materials:
Dye: BCECF-AM (Use

loading conc).

Acid Load Buffer:

Pulse Solution (

replaces

).

Recovery Buffer:

-containing physiological saline.

Inhibitors: EIPA/HMA stocks (

in DMSO).
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Step-by-Step Methodology:
Dye Loading: Incubate cells with BCECF-AM for 30 min at 37°C. Wash

to remove extracellular dye.

Baseline: Perfuse with standard HEPES-buffered saline to establish baseline

.

Acidification (Pulse): Perfuse with

buffer for 3-5 minutes. The

enters, protonates to

, and alkalizes the cell.

Acidification (Washout): Rapidly switch to

-free solution.

leaves, trapping protons inside.

drops sharply (Acid Load).

Recovery (Measurement): Switch to

-containing buffer + Test Inhibitor (EIPA/HMA).

Control: Rapid pH recovery (NHE1 active).

Experimental: Blunted or flat recovery slope (NHE1 inhibited).

Calibration: Perform a Nigericin/High-

calibration curve at the end to convert fluorescence ratios to absolute pH.

Diagram: Experimental Workflow (Graphviz)
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Figure 2: Standard Ammonium Chloride Pre-pulse protocol for quantifying NHE activity.
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Selection Guide: When to use which?
Scenario Recommended Compound Rationale

General NHE1 Inhibition EIPA

Most widely cited; high

solubility; stable. The

"standard" choice.

Avoiding ENaC Effects HMA

HMA has the "cleanest"

pharmacological profile

regarding sodium channels.

Critical for kidney/lung

epithelial studies.

uPA Inhibition HMA

HMA is a dual inhibitor of

NHE1 and uPA (urokinase

plasminogen activator), useful

in cancer metastasis models.

[1]

NHE3 Studies S-3226

Note: Neither EIPA nor HMA is

ideal for NHE3. Use S-3226 (a

specific NHE3 inhibitor)

instead.

In Vivo (Fish Models) Amiloride

Caveat: In some aquatic

species, Amiloride is

surprisingly more potent than

EIPA.[4] Always verify species

specificity.

Pro-Tip: Solubility & Handling
Solvent: DMSO is the standard solvent for MIA, EIPA, and HMA.

Light Sensitivity: Amiloride analogs are photosensitive. Store stocks in amber vials at -20°C.

Fluorescence Interference: These compounds can fluoresce in the UV/Blue spectrum. When

using BCECF (excitation 440/490 nm), run a "cell-free + inhibitor" blank to ensure the

inhibitor isn't skewing the fluorescence ratio.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. pubs.acs.org [pubs.acs.org]

3. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. zoology.ubc.ca [zoology.ubc.ca]

5. Frontiers | The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+
Exchangers [frontiersin.org]

6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7. journals.physiology.org [journals.physiology.org]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.zoology.ubc.ca/~woodcm/Woodblog/wp-content/uploads/2024/08/Bianchini-and-Wood.CBPA_.2024.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F2836243%2F
https://www.zoology.ubc.ca/~woodcm/Woodblog/wp-content/uploads/2024/08/Bianchini-and-Wood.CBPA_.2024.pdf
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.673035/full
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F12832126%2F
https://pdfs.semanticscholar.org/4e43/7c3a5d80b8bcb9daf6e996af491c23632958.pdf
https://journals.physiology.org/doi/pdf/10.1152/ajpcell.2000.279.6.C1918
https://pmc.ncbi.nlm.nih.gov/articles/PMC7118118/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcore.ac.uk%2Fdisplay%2F30441589
https://pubmed.ncbi.nlm.nih.gov/26112825/
https://pubmed.ncbi.nlm.nih.gov/17493937/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F8394993%2F
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.673035/full
https://pdfs.semanticscholar.org/4e43/7c3a5d80b8bcb9daf6e996af491c23632958.pdf
https://pubmed.ncbi.nlm.nih.gov/37970357/
https://www.mdpi.com/1422-0067/22/6/2999
https://pdfs.semanticscholar.org/4e43/7c3a5d80b8bcb9daf6e996af491c23632958.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1422-0067%2F22%2F6%2F2999
https://www.benchchem.com/product/b072102?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/22/6/2999
https://pubs.acs.org/doi/10.1021/acsomega.1c07226
https://pmc.ncbi.nlm.nih.gov/articles/PMC4996284/
https://www.zoology.ubc.ca/~woodcm/Woodblog/wp-content/uploads/2024/08/Bianchini-and-Wood.CBPA_.2024.pdf
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.673035/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.673035/full
https://pdfs.semanticscholar.org/4e43/7c3a5d80b8bcb9daf6e996af491c23632958.pdf
https://journals.physiology.org/doi/pdf/10.1152/ajpcell.2000.279.6.C1918
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth
in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]

9. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the
gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]

10. NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding
loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor
sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays
anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and
downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Guide: Methylisopropylamiloride (MIA) vs.
EIPA vs. HMA]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072102#methylisopropylamiloride-vs-eipa-vs-hma-
potency-ranking]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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